molecular formula C10H10O3 B12434816 (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride CAS No. 53584-57-9

(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride

Cat. No.: B12434816
CAS No.: 53584-57-9
M. Wt: 178.18 g/mol
InChI Key: LTVUCOSIZFEASK-JTGULSINSA-N
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Description

(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride is a complex organic compound known for its unique structural properties. This compound is characterized by a bicyclic anhydride structure, which makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic anhydrides. The reaction involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions. The reaction is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-throughput screening techniques helps in optimizing the reaction conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the anhydride into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance polymers and resins due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1alpha,3beta,4alpha,6alpha)-
  • r-1,c-2,t-3,c-4,t-5,t-6-hexachlorocyclohexane

Uniqueness

Compared to similar compounds, (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride stands out due to its unique bicyclic anhydride structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

53584-57-9

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1R,2R,6S,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1

InChI Key

LTVUCOSIZFEASK-JTGULSINSA-N

Isomeric SMILES

C[C@@]12[C@@H]3C[C@H]([C@@H]1C(=O)OC2=O)C=C3

Canonical SMILES

CC12C3CC(C1C(=O)OC2=O)C=C3

Origin of Product

United States

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